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Compound of Interest

Compound Name: Hydrocarbostyril

Cat. No.: B031666

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocarbostyril, systematically known as 3,4-dihydro-2(1H)-quinolinone, is a heterocyclic
aromatic organic compound that forms the core scaffold of numerous pharmacologically active
molecules. Its versatile structure has been extensively utilized in medicinal chemistry to
develop a range of therapeutic agents targeting various biological pathways. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, synthesis methodologies, and significant biological activities of the
hydrocarbostyril core. Detailed experimental protocols for key synthetic transformations and
visual representations of relevant signaling pathways are included to serve as a valuable
resource for researchers in drug discovery and development.

Chemical Structure and Identification

Hydrocarbostyril is a bicyclic compound consisting of a benzene ring fused to a
dihydropyridinone ring. The core structure is characterized by a lactam (a cyclic amide)
integrated into a six-membered heterocyclic ring.

Systematic IUPAC Name: 3,4-dihydro-1H-quinolin-2-one[1]
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Synonyms: 3,4-Dihydro-2(1H)-quinolinone, Dihydrocarbostyril, 1,2,3,4-Tetrahydro-2-
oxoquinoline[2]

Chemical Identifiers:

CAS Number: 553-03-7[1][2]

Molecular Formula: CoHoNO[1][2]

InChl: InChl=1S/C9H9NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-4H,5-6H2,(H,10,11)[1][2]

InChlKey: TZOYXRMEFDYWDQ-UHFFFAOYSA-N[1][2]

SMILES: C1CC(=0)NC2=CC=CC=C21[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of hydrocarbostyril is presented in the table
below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.

Property Value Reference
Molecular Weight 147.17 g/mol [1112]
Appearance White to cream to pale brown 3]
powder
Melting Point 163-171 °C [3]
Boiling Point Data not readily available
Solubility 15.9 pg/mL at pH 7.4 [1]
pKa Data not readily available

Synthesis of the Hydrocarbostyril Core

The hydrocarbostyril scaffold can be synthesized through various chemical strategies. The
following sections detail the experimental protocols for some of the key methods.
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Reduction of Quinolin-2(1H)-ones

A mild and selective method for the synthesis of 3,4-dihydroquinolin-2(1H)-ones involves the
reduction of the corresponding quinolin-2(1H)-ones using a Samarium(ll)
iodide/water/methanol system.[4][5]

Experimental Protocol: Selective Reduction of Quinolin-2(1H)-ones with Sml2/H20/MeOH[4][5]

o Materials: Quinolin-2(1H)-one substrate, Samarium(ll) iodide (Smlz) solution in THF (0.1 M),
Methanol (MeOH), Water (Hz20), Tetrahydrofuran (THF, anhydrous), Saturated aqueous
sodium thiosulfate (NazS203), Saturated aqueous sodium bicarbonate (NaHCOs), Brine,
Anhydrous sodium sulfate (Na=S0a4), Ethyl acetate (EtOAc), Petroleum ether.

e Procedure:

o To a stirred solution of the quinolin-2(1H)-one substrate (0.2 mmol) in anhydrous THF (2.0
mL) under an argon atmosphere at room temperature, add methanol (0.32 mL, 8.0 mmol)
and water (14.4 pL, 0.8 mmol).

o Add Smlz solution in THF (0.1 M, 4.8 mL, 0.48 mmol) dropwise to the reaction mixture.

o Stir the reaction mixture at room temperature and monitor the reaction progress by Thin
Layer Chromatography (TLC).

o Upon completion, quench the reaction by adding saturated aqueous Na2S20s solution.
o Extract the mixture with ethyl acetate (3 x 10 mL).

o Wash the combined organic layers sequentially with saturated aqueous NaHCOs and
brine.

o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

o Purify the crude product by flash column chromatography on silica gel (petroleum
ether/ethyl acetate) to afford the desired 3,4-dihydroquinolin-2(1H)-one.
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Photocyclization of N-Arylacrylamides

Visible-light-induced photoredox cyclization of N-arylacrylamides provides an efficient and
metal-free route to dihydroquinolinones.[6][7]

Experimental Protocol: Photoredox Cyclization of N-Arylacrylamides[7]

o Materials: N-arylacrylamide substrate, 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
(4CzIPN) as photocatalyst, Acetonitrile (CHsCN, anhydrous), Nitrogen gas, Saturated
agueous sodium carbonate, Ethyl acetate, Anhydrous sodium sulfate.

e Procedure:

o In a 10 mL reaction vessel, combine the N-arylacrylamide substrate (0.2 mmol, 1.0 equiv)
and 4CzIPN (3.2 mg, 0.004 mmol, 2 mol%) in anhydrous acetonitrile (1 mL, 0.2 M).

o Degas the reaction mixture by applying vacuum and backfilling with nitrogen three times.
o Irradiate the stirred mixture with a 35 W blue LED lamp for 48 hours at room temperature.

o After the reaction is complete (monitored by TLC), quench with saturated aqueous sodium
carbonate.

o Extract the agueous layer with ethyl acetate (3 x 20 mL).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the residue by column chromatography on silica gel to yield the pure
dihydroquinolinone product.

Intramolecular Arene C(sp?)-H Amidation

Ruthenium-catalyzed intramolecular C-H amidation of 1,4,2-dioxazol-5-ones offers a direct
pathway to dihydroquinolin-2-ones.[8][9]

Experimental Protocol: Ru-Catalyzed Intramolecular C-H Amidation[8]
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e Materials: 1,4,2-Dioxazol-5-one substrate, [Ru(p-cymene)(L-proline)Cl], Silver
hexafluoroantimonate (AgSbFe), 2,2,2-Trifluoroethanol (TFE, dry), Ethyl acetate, Celite.

e Procedure:

o In a glove box, add [Ru(p-cymene)(L-proline)CI] (10 mol%, 3.8 mg) and AgSbFe (10 mol%,
3.4 mg) to a vial.

o Add dry TFE (0.5 mL) and stir the mixture at room temperature for 5 minutes.

o In a separate vial, dissolve the 1,4,2-dioxazol-5-one substrate (0.1 mmol) in dry TFE (0.5
mL).

o Transfer the substrate solution to the catalyst mixture.
o Seal the reaction vial and stir at 50 °C for 12 hours.

o After cooling to room temperature, pass the reaction mixture through a pad of Celite,
eluting with ethyl acetate (15 mL).

o Remove the solvent under reduced pressure and purify the residue by column
chromatography to obtain the dihydroquinolin-2-one product.

Biological Activities and Signaling Pathways

The hydrocarbostyril nucleus is a privileged scaffold in medicinal chemistry, present in
several FDA-approved drugs and clinical candidates. Its derivatives exhibit a wide range of
biological activities, primarily targeting the central nervous system and cardiovascular system.

Dopamine and Serotonin Receptor Modulation

Many hydrocarbostyril-based drugs, such as the atypical antipsychotic aripiprazole, act as
modulators of dopamine and serotonin receptors.[1] Aripiprazole exhibits partial agonism at

dopamine D2 and serotonin 5-HT1a receptors and antagonism at serotonin 5-HTz2a receptors.
This complex pharmacology is believed to contribute to its efficacy in treating schizophrenia
and bipolar disorder.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b031666?utm_src=pdf-body
https://www.benchchem.com/product/b031666?utm_src=pdf-body
https://geneglobe.qiagen.com/us/knowledge/pathways/serotonin-receptor-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Dopamine receptors are G-protein coupled receptors (GPCRSs) that are broadly classified into
D1-like (D1 and Ds) and D2-like (D2, D3, and Da4) families. D1-like receptors typically couple to
Gas/olf to activate adenylyl cyclase (AC) and increase cyclic AMP (cCAMP) levels. D2-like
receptors, on the other hand, couple to Gai/o to inhibit adenylyl cyclase and decrease cAMP
levels.[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to Hydrocarbostyril:
Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b031666#hydrocarbostyril-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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